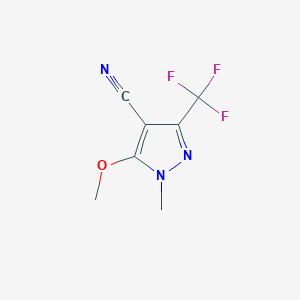

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 321848-40-2) is a pyrazole-carbonitrile derivative characterized by a methoxy group at position 5, a methyl group at position 1, and a trifluoromethyl (CF₃) substituent at position 2. This compound is commercially available with a purity of 95% . Pyrazole-carbonitriles are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and pesticidal properties .

Properties

IUPAC Name |

5-methoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c1-13-6(14-2)4(3-11)5(12-13)7(8,9)10/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQVEXCRWSHQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The methoxy and cyano groups are usually added through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine.

Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

GLUT1 Inhibitors

- Derivatives like 55b (5-{[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile) and 60a (2-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3-thiazole-4-carbonitrile) were optimized for selective GLUT1 inhibition, emphasizing the role of trifluoromethyl groups in target specificity .

Biological Activity

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS Number: 321848-40-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects based on recent studies.

- Molecular Formula : C₇H₆F₃N₃O

- Molecular Weight : 201.14 g/mol

- Melting Point : 36–37 °C

- Purity : >95% (HPLC) .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent.

Anticancer Activity

Recent research has highlighted the compound's ability to inhibit cancer cell proliferation. Notably, it has shown effectiveness against several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12.07 | Inhibits tubulin polymerization |

| HepG2 (liver) | 10.50 | Induces G2/M phase arrest |

| MCF7 (breast) | 15.00 | Targets apoptosis pathways |

In a study by MDPI, it was reported that the compound effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo:

| Inflammatory Marker | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 97.7 |

| IL-6 | 85.0 |

| COX-2 | IC50 = 0.01 µM |

The mechanism involves the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, contributing to its potent anticancer and anti-inflammatory properties. Modifications at various positions of the pyrazole ring have been studied to optimize these effects.

Case Studies

- HeLa Cell Study : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM .

- In Vivo Model : In an animal model of inflammation induced by LPS, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1: Reacting hydrazine derivatives with β-ketoesters or malononitrile precursors in ethanol under reflux conditions to form pyrazole cores .

- Step 2: Introducing the trifluoromethyl group via halogen-exchange reactions using reagents like trifluoromethyl chloride .

- Step 3: Methoxylation at the 5-position using methylating agents (e.g., dimethyl sulfate) in alkaline conditions .

Characterization Methods:

- Melting Point (m.p.): Used to verify purity (e.g., m.p. 228–229°C for analogous pyrazole derivatives) .

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., δ 2.54 ppm for OCH3 in 1H NMR) .

- IR Spectroscopy: Peaks at ~2228–2296 cm⁻¹ indicate nitrile (CN) groups .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 398 [M]+ for related compounds) validate molecular weight .

Advanced: How can molecular docking studies predict the bioactivity of this compound against enzymes like COX-2 or 5-LOX?

Answer:

- Target Selection: Retrieve enzyme structures (e.g., COX-2 PDB ID: 5KIR) from the Protein Data Bank.

- Ligand Preparation: Optimize the compound’s 3D structure using software like Open Babel, accounting for methoxy and trifluoromethyl groups .

- Docking Workflow:

- Use AutoDock Vina or Schrödinger Maestro for binding site prediction.

- Validate with co-crystallized ligands (e.g., indomethacin for COX-2).

- Key Interactions: Trifluoromethyl groups may enhance binding via hydrophobic interactions, while the nitrile group could form hydrogen bonds with catalytic residues .

Example: Analogous pyrazole-4-carbonitriles show IC₅₀ values <10 µM against 5-LOX in enzyme inhibition assays .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H NMR: Identifies substituent environments (e.g., aromatic protons at δ 6.09–7.59 ppm) .

- 13C NMR: Distinguishes carbon types (e.g., cyano carbons at ~115–120 ppm) .

- IR Spectroscopy: Confirms functional groups (e.g., NH₂ stretches at ~3237 cm⁻¹ in amino-pyrazoles) .

- High-Resolution MS (HRMS): Provides exact mass (e.g., m/z 297.1928 for C₁₁H₆F₃N₅O₂ derivatives) .

Advanced: What strategies mitigate regioselectivity challenges during trifluoromethyl-substituted pyrazole synthesis?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position .

- Catalysts: Fluorinated alcohols (e.g., hexafluoroisopropanol) enhance trifluoromethylation efficiency .

- Temperature Control: Low temperatures (−20°C) reduce side reactions during electrophilic substitution .

Case Study: Ethanol reflux yields 85% regioselective product in pyrazole-4-carbonitrile synthesis .

Advanced: How do methoxy and trifluoromethyl groups influence physicochemical properties and reactivity?

Answer:

- Lipophilicity: The trifluoromethyl group increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Electron-Withdrawing Effects: The -CF₃ group deactivates the pyrazole ring, reducing electrophilic substitution but stabilizing intermediates in SNAr reactions .

- Hydrogen Bonding: Methoxy groups improve solubility in polar solvents (e.g., ethanol) and may interact with enzyme active sites .

Example: Pyrazoles with -CF₃ and -OCH₃ show 2–3x higher herbicidal activity compared to non-substituted analogs .

Basic: What are the recommended storage conditions and stability considerations for this compound?

Answer:

Advanced: What in vitro models evaluate pesticidal/herbicidal activity for this compound?

Answer:

- Herbicidal Assays:

- Insecticidal Models:

Advanced: How do structural modifications at the 4-carbonitrile position affect biological activity?

Answer:

- Replacement with Carboxamide: Reduces hydrophobicity but may enhance hydrogen bonding (e.g., IC₅₀ improvement from 15 µM to 8 µM against 5-LOX) .

- Sulfone/Sulfoxide Derivatives: Increase oxidative stability and bioavailability (e.g., fipronil analogs with t₁/₂ >24 h in plasma) .

- Substituent Size: Bulky groups (e.g., phenyl) at the 4-position decrease enzyme binding due to steric hindrance .

SAR Insight: The 4-carbonitrile group is critical for maintaining planar geometry, facilitating π-π stacking in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.